

Baxdrostat: Application Notes and Protocols for Long-Term Safety and Efficacy Assessment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term safety and efficacy of baxdrostat, a novel aldosterone synthase inhibitor. The information is compiled from key clinical trials and is intended to guide further research and development.

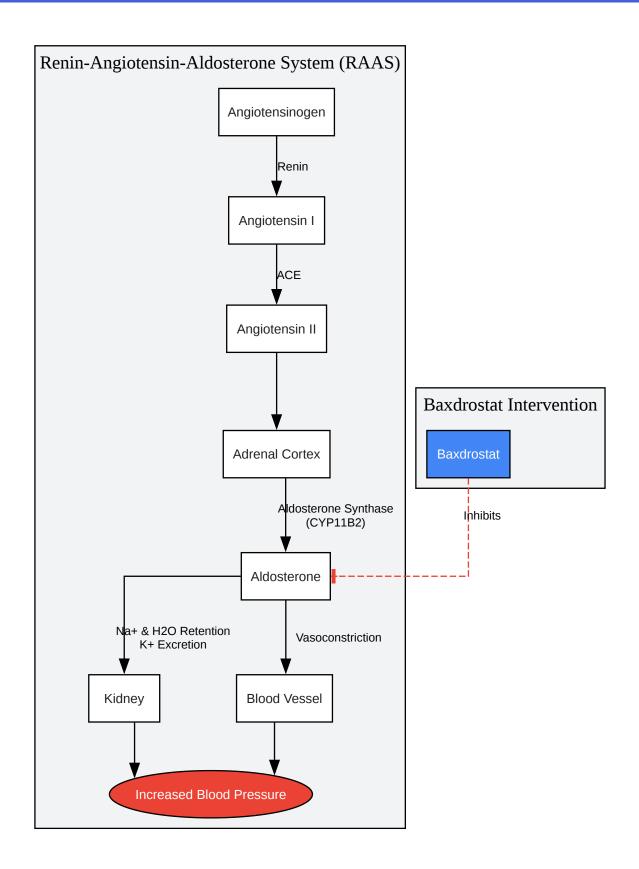
Mechanism of Action

Baxdrostat is a highly selective and potent oral inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2] By specifically targeting CYP11B2, baxdrostat reduces aldosterone production, which in turn decreases sodium and water retention, leading to a reduction in blood pressure.[3][4] A key feature of baxdrostat is its high selectivity for aldosterone synthase over 11β -hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1] This selectivity minimizes the risk of off-target hormonal side effects, such as cortisol suppression.

Signaling Pathway

The following diagram illustrates the mechanism of action of baxdrostat within the reninangiotensin-aldosterone system (RAAS).





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Baxdrostat's inhibition of aldosterone synthesis in the RAAS pathway.



Long-Term Efficacy Studies

Multiple clinical trials have evaluated the efficacy of baxdrostat in patients with uncontrolled and resistant hypertension. The primary endpoint in these studies was the change in systolic blood pressure (SBP).

Efficacy Data from Key Clinical Trials

Trial	Phase	Patient Populatio n	Treatmen t Arms	Duration	Change in Seated SBP (Placebo- Adjusted)	Referenc e
BrigHTN	II	Treatment- Resistant Hypertensi on	Baxdrostat 0.5 mg, 1 mg, 2 mg; Placebo	12 Weeks	-11.0 mmHg (2 mg dose)	
HALO	II	Uncontrolle d Hypertensi on	Baxdrostat 0.5 mg, 1 mg, 2 mg; Placebo	8 Weeks	Not statistically significant	
BaxHTN	III	Uncontrolle d and Resistant Hypertensi on	Baxdrostat 1 mg, 2 mg; Placebo	12 Weeks	-8.7 mmHg (1 mg dose), -9.8 mmHg (2 mg dose)	
Bax24	III	Resistant Hypertensi on	Baxdrostat 2 mg; Placebo	12 Weeks	Statistically significant reduction in 24-hour ambulatory SBP	

Long-Term Safety Profile

The safety and tolerability of baxdrostat have been assessed in Phase I, II, and III clinical trials.



Safety Data from Key Clinical Trials

Trial	Phase	Key Adverse Events	Hyperkalemia Rates (>6 mmol/L)	Reference
Phase I	I	No serious adverse events leading to withdrawal	Not reported	
BrigHTN	II	Generally well- tolerated	Not specified in detail	_
HALO	II	Hyperkalemia	1.6% (1 mg), 5.0% (2 mg), 1.6% (placebo)	_
BaxHTN	III	Most adverse events were mild. Serious adverse events: 1.9% (1mg), 3.4% (2mg), 2.7% (placebo)	1.1% (1 mg and 2 mg doses), 0.0% (placebo)	

Note: Baxdrostat has been shown to not meaningfully impact cortisol levels, demonstrating its selectivity.

Experimental Protocols

The following sections detail the methodologies for key clinical trials investigating baxdrostat.

BaxHTN Phase III Trial Protocol

The BaxHTN trial was a multi-part study designed to assess the efficacy, safety, and durability of baxdrostat's effect.

Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.



Participant Population: Adults (≥18 years) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic) with a mean seated SBP ≥140 mmHg and <170 mmHg.

Treatment Regimen:

- Part 1 (12 weeks, double-blind): Participants were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily, in addition to their existing antihypertensive medications.
- Part 2 (12 weeks, open-label): Participants were re-randomized to receive baxdrostat 2 mg or standard of care.
- Part 3 (8 weeks, randomized withdrawal): Participants from the baxdrostat 2 mg group were re-randomized (2:1) to continue baxdrostat 2 mg or switch to placebo.
- Part 4 (ongoing, open-label): Long-term safety follow-up to 52 weeks.

Primary Efficacy Endpoint: Change in seated SBP from baseline to week 12.

Secondary Efficacy Endpoints:

- Change in seated SBP from week 24 to week 32 (withdrawal period).
- Change in seated SBP in the resistant hypertension subpopulation at week 12.
- Change in seated diastolic blood pressure (DBP) at week 12.
- Proportion of participants achieving seated SBP <130 mmHg at week 12.

Safety Assessments: Monitoring of adverse events, including serious adverse events, and laboratory parameters, with a focus on potassium levels.

Experimental Workflow and Endpoint Relationships

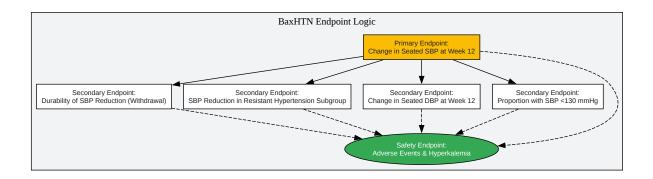
The following diagrams illustrate the workflow of the BaxHTN trial and the logical relationship between its primary and secondary endpoints.





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Simplified workflow of the multi-part BaxHTN Phase III clinical trial.



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